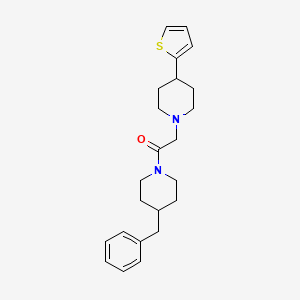

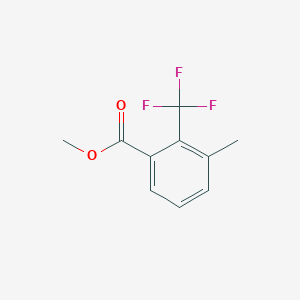

![molecular formula C8H6ClFN2 B2480757 2-(Chloromethyl)-4-fluoropyrazolo[1,5-a]pyridine CAS No. 2551120-32-0](/img/structure/B2480757.png)

2-(Chloromethyl)-4-fluoropyrazolo[1,5-a]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related fluorinated pyrazoles often involves the monofluorination of β-methylthio-β-enaminoketones, followed by condensation with different hydrazines. This process has been demonstrated in the development of new 3-amino-4-fluoropyrazoles, which share similar synthetic pathways and chemical reactivity with 2-(Chloromethyl)-4-fluoropyrazolo[1,5-a]pyridine (Surmont et al., 2011).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Synthesis and Tautomerism : 2-Hydroxypyrazolo[1,5-a]pyridine, a compound related to 2-(Chloromethyl)-4-fluoropyrazolo[1,5-a]pyridine, was synthesized and studied for its chemical behavior. It undergoes various reactions such as nitrosation, nitration, and bromination, indicating its reactive nature in chemical synthesis (Ochi, Miyasaka, Kanada, & Arakawa, 1976).

Fluorination and Derivatives

- Synthesis of Fluorinated Derivatives : Fluorination of methyl esters of pyrazolo[1,5-a]pyridine derivatives led to the creation of 3-fluoropyrazolo[1,5-a]pyridines. This research demonstrates the potential for developing fluorinated derivatives of similar compounds (Alieva & Vorob’ev, 2020).

Photophysical Properties

- Study of Substituents on Photophysical Properties : Pyrazolopyridine annulated heterocycles, including those with chloroethyl side chains, were synthesized. The study of substituents at certain positions revealed their impact on fluorescence properties, highlighting potential applications in materials science and photophysics (Patil, Shelar, & Toche, 2011).

Catalyzed Cyclization

- Gold-Catalyzed and Iodine-Mediated Cyclization : Utilizing gold-catalyzed and iodine-mediated cyclization methods, pyrazolo[1,5-a]pyridines were synthesized, demonstrating the versatility of these compounds in complex chemical reactions (Wu, Yang, Hwang, & Wu, 2012).

Luminescence and Optical Properties

- Synthesis of Luminogens with Aggregation-Induced Emission : Novel bipyrazolo[1,5-a]pyridine luminogens with aggregation-induced emission properties were developed. These findings are significant for the development of new fluorescent materials (Hsiao & Chu, 2021).

Supramolecular Synthons

- Formation of Supramolecular Synthons : Research on 1,2,4-triazolo[1,5-a]pyridines revealed their ability to form diverse supramolecular synthons, which is crucial for pharmaceutical development and crystal engineering (Chai et al., 2019).

Wirkmechanismus

Target of Action

Related compounds such as pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications . They have also been found to inhibit CDK2, a protein kinase involved in cell cycle regulation .

Mode of Action

It is known that 2-chloromethylpyridine, a related compound, acts as an alkylating agent . Alkylating agents can add an alkyl group to the guanine base of DNA, which can prevent the strands of the DNA double helix from being separated. This obstructs the transcription process and prevents the cell from replicating .

Biochemical Pathways

Related compounds such as pyrazolo[1,5-a]pyrimidines have been shown to inhibit the activity of cdk2/cyclin a2, which plays a crucial role in cell cycle progression .

Pharmacokinetics

It is known that 2-chloromethylpyridine is an organohalide that consists of a pyridine core bearing a chloromethyl group .

Result of Action

Related compounds such as pyrazolo[1,5-a]pyrimidines have been shown to exhibit cytotoxic activities against various cell lines .

Action Environment

It is known that 2-chloromethylpyridine is toxic to aquatic life with long-lasting effects, causes serious eye damage, is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and may cause respiratory irritation .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(chloromethyl)-4-fluoropyrazolo[1,5-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFN2/c9-5-6-4-8-7(10)2-1-3-12(8)11-6/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFCANFFVOGOJLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CC(=N2)CCl)C(=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

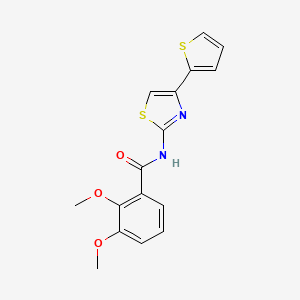

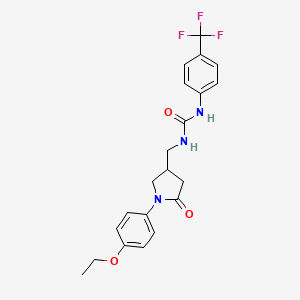

![7-Fluoro-3-[[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2480674.png)

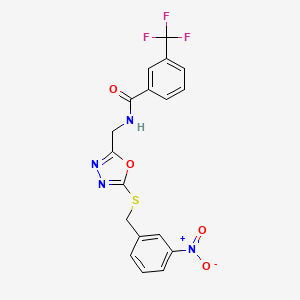

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2480677.png)

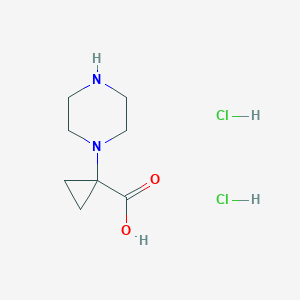

![Tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclopropyl]carbamate](/img/structure/B2480680.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2480683.png)

![4-Methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-oxazole-5-carboxylic acid](/img/structure/B2480689.png)

![3-(4-Chloro-3-methylphenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2480691.png)

![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-fluoropropanoic acid](/img/structure/B2480693.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2480697.png)